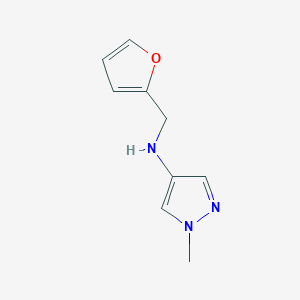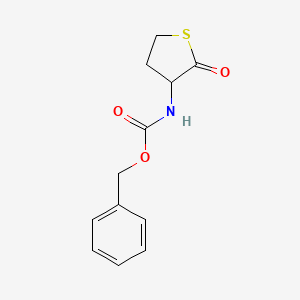
benzyl N-(2-oxothiolan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(2-oxothiolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO3S. It is a derivative of carbamic acid and contains a thiolane ring, which is a five-membered ring with a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl N-(2-oxothiolan-3-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-oxothiolan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(2-oxothiolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(2-oxothiolan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Mécanisme D'action
The mechanism of action of benzyl N-(2-oxothiolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thiolane ring and carbamate group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler analog without the thiolane ring.
Benzyl N-(2-oxooxetan-3-yl)carbamate: Contains an oxetane ring instead of a thiolane ring.
Benzyl N-(3-oxobutan-2-yl)carbamate: Contains a butanone group instead of a thiolane ring .
Uniqueness
Benzyl N-(2-oxothiolan-3-yl)carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
38869-96-4 |
|---|---|
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
benzyl N-(2-oxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C12H13NO3S/c14-11-10(6-7-17-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
Clé InChI |
XGFIYNWPCHLLAP-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



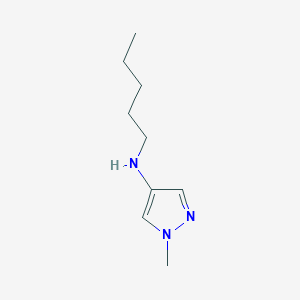
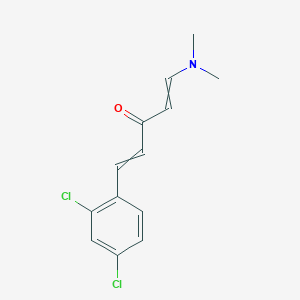
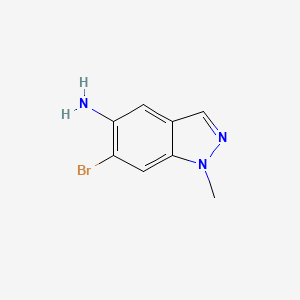
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731443.png)
![2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B11731450.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)

![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)

